molecular formula C16H22O B1327720 Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone CAS No. 898754-20-6

Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone

Cat. No. B1327720
M. Wt: 230.34 g/mol
InChI Key: PAQNGQUVKNOXES-UHFFFAOYSA-N
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Description

Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone is an organic compound with the molecular formula C16H22O . It is used in research and has a molecular weight of 230.35 .


Molecular Structure Analysis

The molecular structure of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone consists of a cyclopentyl group (a five-membered carbon ring), a 2,5-dimethylphenyl group (a phenyl ring with methyl groups at the 2nd and 5th positions), and an ethyl ketone group (a carbonyl group with an ethyl group attached) .


Physical And Chemical Properties Analysis

Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone is a compound with a molecular weight of 230.35 . The boiling point and other physical and chemical properties are not specified in the search results .

Scientific Research Applications

1. Chiral Organopalladium-Amine Complexes

Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone derivatives have been utilized in designing and synthesizing chiral organopalladium-amine complexes. These complexes demonstrate significant stereoselectivity in asymmetric cycloaddition reactions, highlighting their potential in chiral synthesis (Li et al., 2003).

2. Transfer Hydrogenation of Ketones

Compounds structurally related to Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone are involved in the synthesis of (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes, which act as catalysts for transfer hydrogenation of ketones. This process has implications for chemical synthesis and industrial applications (Magubane et al., 2017).

3. Synthesis of Quinolin-8-ols and Tetrahydroquinolin-8-ols

Derivatives of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone have been used in the cyclization of ketone oximes to synthesize quinolin-8-ols and tetrahydroquinolin-8-ols, showcasing their role in the production of complex organic compounds (Uchiyama et al., 1998).

4. Sigmatropic Rearrangements

Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone related compounds have been studied for their role in sigmatropic rearrangements, which are crucial reactions in organic chemistry for the synthesis of diverse molecular structures (Zsindely & Schmid, 1968).

5. Electrochemical Synthesis

Electroreduction of similar γ-ethynl ketones leads to the production of methylenecyclopentanols, indicating the utility of cyclopentyl-based compounds in electrochemical synthesis and the formation of cyclic alcohols (Shono et al., 1976).

6. Polymer Synthesis

Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone derivatives, such as 3,5-dimethylphenyl methacrylate, have been synthesized and used to create polymers. These polymers have been characterized for their solubility, thermal properties, and molecular weight, demonstrating the importance of such compounds in polymer science (Vijayanand et al., 2002).

Safety And Hazards

The safety data sheet for Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone provides several precautionary statements. These include recommendations to avoid contact with air and water due to possible violent reactions and flash fires, to handle under inert gas and protect from moisture, to keep away from heat/sparks/open flames/hot surfaces, and to use only outdoors or in a well-ventilated area . It also advises wearing protective gloves/clothing/eye protection/face protection and respiratory protection in case of inadequate ventilation .

properties

IUPAC Name

1-cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O/c1-12-7-8-13(2)15(11-12)9-10-16(17)14-5-3-4-6-14/h7-8,11,14H,3-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQNGQUVKNOXES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644767
Record name 1-Cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone

CAS RN

898754-20-6
Record name 1-Cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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